

Investigating CBP-1018 in Advanced Renal Cell Carcinoma: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-1018 is an investigational first-in-class bi-ligand drug conjugate (BLDC) currently under evaluation for the treatment of advanced solid tumors, including renal cell carcinoma (RCC). This document provides a comprehensive technical guide on **CBP-1018**, summarizing its mechanism of action, available preclinical and clinical data, and the scientific rationale for its application in RCC.

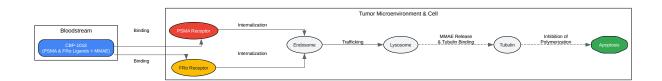
Core Concept: Dual Targeting of PSMA and FRa

CBP-1018 is engineered to simultaneously target two distinct cell surface proteins: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FR α). Both PSMA and FR α are overexpressed in various solid tumors, including renal cell carcinoma, making them attractive targets for directed cancer therapy. The payload of **CBP-1018** is Monomethyl Auristatin E (MMAE), a potent antimitotic agent.[1][2]

Mechanism of Action

The proposed mechanism of action for **CBP-1018** involves a multi-step process designed to selectively deliver the cytotoxic payload to cancer cells.





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Figure 1: Proposed Mechanism of Action of CBP-1018.

Preclinical Data

Preclinical investigations have demonstrated the anti-tumor potential of **CBP-1018** across a variety of solid tumor models. While specific quantitative data for renal cell carcinoma models have not been publicly disclosed, the available information indicates promising activity.

In nonclinical in vitro and in vivo studies, **CBP-1018** has shown high receptor specificity, significant tissue penetration, potent antitumor activities, and a wide safety margin.[3] Preclinical studies have reported good anti-tumor effects in models of prostate cancer, lung adenocarcinoma, and squamous cell carcinoma.[1][4] In various Patient-Derived Xenograft (PDX) and Cell-Derived Xenograft (CDX) models, including lung, ovarian, prostate, breast, and pancreatic cancers, **CBP-1018** has demonstrated up to 96% tumor growth inhibition (TGI).

Table 1: Summary of Preclinical Findings for CBP-1018

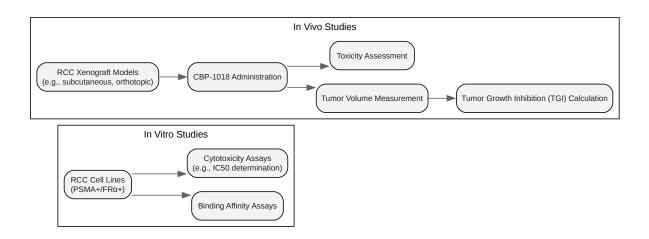


Parameter	Finding	Source
Target Specificity	High specificity for PSMA and FRα receptors.	[3]
In Vivo Efficacy	Up to 96% Tumor Growth Inhibition (TGI) in various PDX & CDX models (lung, ovarian, prostate, breast, pancreatic cancer).	
Safety Profile	Wide safety margins observed in nonclinical studies.	[3]
Pharmacokinetics	Rapid clearance from plasma with enrichment and sustained levels of the released MMAE payload in tumors.	

Experimental Protocols (General Overview)

Detailed experimental protocols for the preclinical evaluation of **CBP-1018** in RCC are not publicly available. However, based on standard practices for testing antibody-drug conjugates and similar targeted therapies, the following methodologies were likely employed:





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Figure 2: General Experimental Workflow for Preclinical Evaluation.

Clinical Investigation: Phase I Trial (NCT04928612)

CBP-1018 has been evaluated in a Phase I, multi-center, open-label, dose-escalation, and dose-expansion study in patients with advanced solid tumors.[2][5] The trial was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **CBP-1018**.[4]

Table 2: Overview of the Phase I Clinical Trial of CBP-1018 (NCT04928612)

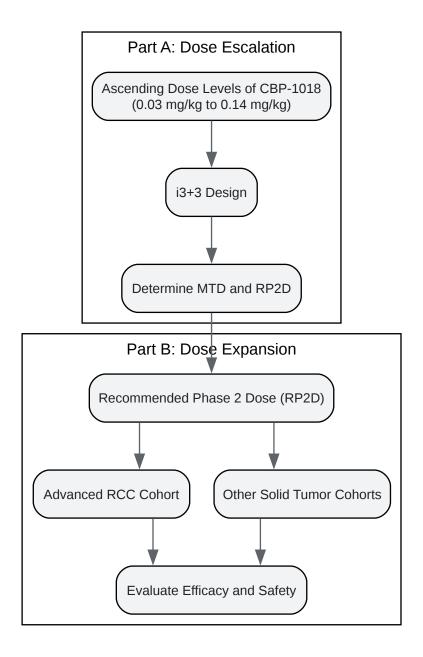


Aspect	Details	Source
Trial Identifier	NCT04928612	[2][5]
Phase	Phase I	[4][5]
Study Design	Open-label, non-randomized, multi-center, dose-escalation and dose-expansion.	[2][5]
Patient Population	Patients with advanced solid tumors who have relapsed after standard therapies.	[2]
Dose Escalation Cohorts	Doses ranging from 0.03 mg/kg to 0.14 mg/kg administered intravenously every 2 weeks.	[4]
Dose Expansion Cohorts	Includes a cohort for patients with advanced renal cell carcinoma (RCC).	[2][5]
Primary Objectives	To assess safety, tolerability, dose-limiting toxicities (DLTs), and maximum tolerated dose (MTD).	[2]
Secondary Objectives	To evaluate preliminary efficacy (Objective Response Rate, Duration of Response, Progression-Free Survival) and pharmacokinetics.	[2]

Clinical Trial Protocol (Dose Escalation and Expansion)

The Phase I trial was conducted in two parts: dose escalation and dose expansion.





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Figure 3: Phase I Clinical Trial Design Workflow.

Safety and Preliminary Efficacy

The dose-escalation portion of the trial has been completed, enrolling 20 patients with various solid tumors, including prostate cancer, bladder cancer, and urothelial carcinoma.[4] Treatment with **CBP-1018** was reported to be manageable, with no dose-limiting toxicities observed in any of the dose groups.[4]



While specific efficacy data for the renal cell carcinoma cohort in the dose expansion phase have not yet been publicly released, preliminary anti-tumor activity was observed in patients with metastatic castration-resistant prostate cancer (mCRPC). In the 0.10 mg/kg dose group, one patient experienced a greater than 50% decrease in PSA levels, and another had a decrease of over 90%.[4] In the 0.14 mg/kg dose group, one prostate cancer patient with evaluable lesions achieved a partial response, with a 41% reduction in target lesions.[4]

Conclusion and Future Directions

CBP-1018 represents a novel and promising therapeutic strategy for advanced renal cell carcinoma by co-targeting PSMA and FRα. The rationale for its use in RCC is supported by the known overexpression of these targets in this malignancy. The completed Phase I dose-escalation study has demonstrated a manageable safety profile and early signs of anti-tumor activity in other solid tumors. The ongoing dose-expansion phase, which includes a dedicated cohort for advanced RCC, will be critical in determining the clinical potential of **CBP-1018** in this patient population. Further investigation and the release of data from the RCC cohort are eagerly awaited by the research and clinical communities.

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